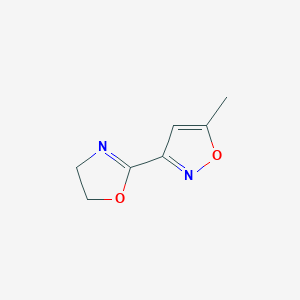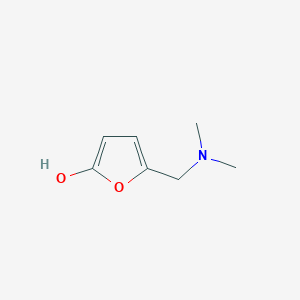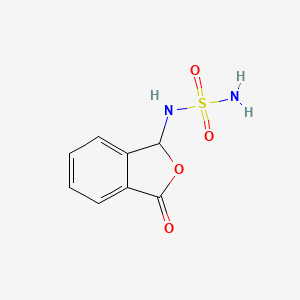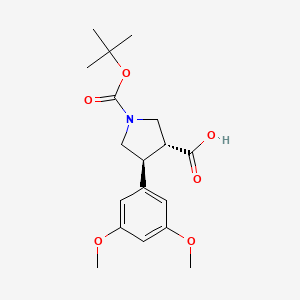![molecular formula C9H11Cl2CuN3O2 B12872769 Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- is a coordination compound with the molecular formula C9H11Cl2CuN3O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- typically involves the reaction of copper(II) chloride with n,n-2,6-pyridinediylbis[acetamide] under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, solvent concentration, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other halides or organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Wissenschaftliche Forschungsanwendungen
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism by which Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- shares similarities with other copper coordination compounds, such as copper(II) acetate and copper(II) sulfate.
- Other similar compounds include copper(II) chloride complexes with different ligands .
Uniqueness
What sets Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- apart is its specific ligand structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H11Cl2CuN3O2 |
|---|---|
Molekulargewicht |
327.65 g/mol |
IUPAC-Name |
N-(6-acetamidopyridin-2-yl)acetamide;dichlorocopper |
InChI |
InChI=1S/C9H11N3O2.2ClH.Cu/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14;;;/h3-5H,1-2H3,(H2,10,11,12,13,14);2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
CFAVLKAYBPNGHE-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)C.Cl[Cu]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)



![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)


